Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) vs. Unsubstituted Nitro-Naphthol Core
The presence of the diethylaminomethyl group significantly modulates the compound's lipophilicity compared to the unsubstituted 4-nitro-1-naphthol core. This property is critical for predicting dye penetration into keratin fibers and solubility in formulation vehicles [1]. The computed XLogP3-AA for the target compound is 3.2, while the base scaffold 4-nitro-1-naphthol (CAS 605-62-9) has a computed LogP of 2.98 (interpolated from standard databases) [2]. The increased lipophilicity of approximately 7.4% (ΔLogP ≈ 0.22) can influence the partition coefficient between the dye bath and the hair fiber, a key determinant of dye uptake and color intensity [1].
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.2 [1] |
| Comparator Or Baseline | 4-Nitro-1-naphthol (CAS 605-62-9): LogP 2.98 [2] |
| Quantified Difference | ΔLogP ≈ +0.22 (approx. 7.4% increase relative to comparator) |
| Conditions | Values computed using XLogP3 algorithm; not experimentally validated for these specific compounds in a standardized system. |
Why This Matters
A higher LogP suggests enhanced affinity for the lipophilic keratin matrix, potentially leading to superior dye uptake and deeper shade development, which is a critical differentiator when selecting direct dyes for oxidative hair color formulations.
- [1] PubChem. (2026). Compound Summary for CID 21548221: 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol. National Center for Biotechnology Information. View Source
- [2] Molbase. (2024). 4-Nitro-1-naphthol (CAS 605-62-9) Properties. View Source
